4-(Methylthio)-1H-imidazole

Medicinal Chemistry Property Prediction Lead Optimization

4-(Methylthio)-1H-imidazole (CAS 83553-60-0) is a sulfur-substituted imidazole building block ideal for medicinal chemistry and CNS drug discovery research. The methylthio group increases logP by ~4.8× compared to 4-methylimidazole—critical for optimizing blood-brain barrier penetration without adding heavy atoms. It also enables late-stage oxidation to a sulfone for polarity tuning, a synthetic handle absent in 4-alkyl analogs. The elevated melting point (86–87 °C) facilitates recrystallization and precise weighing during kilo-scale syntheses. Choose this compound for reproducible reactivity, distinct HPLC retention, and streamlined scale-up.

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
CAS No. 83553-60-0
Cat. No. B1338758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-1H-imidazole
CAS83553-60-0
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCSC1=CN=CN1
InChIInChI=1S/C4H6N2S/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)
InChIKeyNLIJIXLRIYPOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)-1H-imidazole (CAS 83553-60-0) – Key Properties and Position Among Imidazole Derivatives


4-(Methylthio)-1H-imidazole (CAS 83553-60-0) is a sulfur-containing heterocyclic building block characterized by a methylthio (-SCH3) group at the 4-position of the imidazole ring [1]. This substitution pattern differentiates it from common 4-alkylimidazoles such as 4-methylimidazole, providing a distinct set of physicochemical and reactivity properties that are critical in synthetic and medicinal chemistry applications [2].

Why 4-(Methylthio)-1H-imidazole Cannot Be Directly Substituted by 4-Methylimidazole or Other 4-Alkyl Analogs


Substituting 4-(Methylthio)-1H-imidazole with 4-methylimidazole or similar 4-alkyl imidazoles is not straightforward due to fundamental differences in physicochemical properties and synthetic reactivity. The methylthio group introduces a sulfur atom that alters lipophilicity (log Kow 1.11 vs. 0.23 for 4-methylimidazole), significantly reduces aqueous solubility, and provides a handle for selective oxidation or nucleophilic displacement [1][2]. These variations directly impact compound behavior in reaction media, downstream purification, and biological partitioning, making empirical substitution without re-optimization highly unlikely to succeed .

Quantitative Differentiation of 4-(Methylthio)-1H-imidazole (CAS 83553-60-0) vs. 4-Methylimidazole


Lipophilicity: 4-(Methylthio)-1H-imidazole Exhibits a 4.8× Higher Octanol-Water Partition Coefficient

The estimated octanol-water partition coefficient (log Kow) for 4-(Methylthio)-1H-imidazole is 1.11, compared to 0.23 for 4-methylimidazole, indicating a 4.8-fold increase in lipophilicity [1][2]. This difference is driven by the sulfur atom replacing a methyl group at the 4-position.

Medicinal Chemistry Property Prediction Lead Optimization

Aqueous Solubility: 4-(Methylthio)-1H-imidazole Has ~7× Lower Estimated Water Solubility

The estimated water solubility of 4-(Methylthio)-1H-imidazole is 1.177 × 10⁴ mg/L at 25°C, whereas 4-methylimidazole is estimated at 8.25 × 10⁴ mg/L, representing a 7.0-fold reduction [1].

Formulation Development Analytical Chemistry Solubility

Thermal Stability: 4-(Methylthio)-1H-imidazole Melts at 86–87°C vs. 46–48°C for 4-Methylimidazole

The melting point of 4-(Methylthio)-1H-imidazole is reported as 86–87°C, approximately 40°C higher than that of 4-methylimidazole (46–48°C) [1]. This elevated melting point reflects stronger intermolecular interactions conferred by the sulfur atom.

Solid-State Handling Purification Reaction Solvent Selection

Synthetic Handle: Methylthio Group Enables Selective Oxidation to Sulfoxide/Sulfone Derivatives

Unlike 4-methylimidazole, the methylthio group of 4-(Methylthio)-1H-imidazole can be chemoselectively oxidized to the corresponding sulfoxide or sulfone using agents such as hydrogen peroxide or m-chloroperbenzoic acid . This transformation is not accessible for 4-alkyl analogs and provides a route to modulate polarity and hydrogen-bonding capacity.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Application Scenarios Where 4-(Methylthio)-1H-imidazole (CAS 83553-60-0) Provides a Measurable Advantage


Medicinal Chemistry: Tuning Lipophilicity in CNS-Targeted Lead Series

In CNS drug discovery, achieving an optimal logP range (typically 1–3) is critical for blood-brain barrier penetration. The 4.8× higher logP of 4-(Methylthio)-1H-imidazole compared to 4-methylimidazole provides a direct route to increase lipophilicity without introducing additional heavy atoms or complex synthetic steps [1][2].

Organic Synthesis: Use as a Stable Solid Intermediate in Multi-Step Sequences

The elevated melting point (86–87°C) of 4-(Methylthio)-1H-imidazole facilitates purification by recrystallization and reduces handling losses due to hygroscopicity or low melting point. This is particularly advantageous in kilogram-scale syntheses where consistent solid form is required for accurate weighing and reactor charging .

Analytical Method Development: Chromatographic Separation Optimization

The distinct logP difference (1.11 vs. 0.23) between 4-(Methylthio)-1H-imidazole and 4-methylimidazole can be exploited to design reverse-phase HPLC separations. This property is valuable when co-eluting impurities or reaction by-products are common 4-alkylimidazoles [1][2].

Late-Stage Functionalization: Oxidation to Sulfone Derivatives for Solubility Enhancement

When a lead compound suffers from poor aqueous solubility, the methylthio group can be oxidized to a sulfone, increasing polarity and hydrogen-bonding capacity without altering the core imidazole scaffold. This late-stage transformation is unique to sulfur-containing analogs and is not feasible with 4-methylimidazole .

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